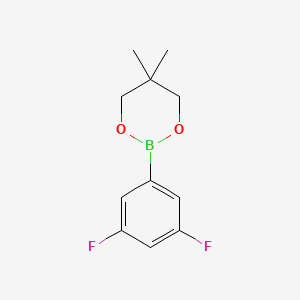

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) is an organic compound that has recently gained attention in the scientific community due to its potential applications in research and laboratory experiments. This compound is composed of two fluorinated phenyl rings, a five-carbon backbone, and a boron atom. This unique structure confers a number of properties that make it an attractive option for a variety of applications. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Aplicaciones Científicas De Investigación

Advanced Material Components

1,3,2-Dioxaborines, including derivatives like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been studied for their potential as components in advanced materials. These compounds are known for their puckered structure and the ability to fluoresce efficiently, making them strong candidates for organic electron-acceptor compounds. Their electron affinities are comparable to those of quinones and strong organic acceptor compounds, indicating their suitability for use in electronic and optoelectronic applications (Fabian & Hartmann, 2004).

Conducting Polymer Precursors

The synthesis of π-conjugated polymers, which are crucial for electronic devices, involves precursor compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. These precursors facilitate the development of novel soluble red π-conjugated polymers, showcasing their importance in the production of materials with specific electronic properties (Sato et al., 2005).

Fluorophore Development

Dioxaborine derivatives are explored for their potential in creating long-wavelength fluorophores. These compounds, due to their structure, show intense absorption and fluorescence in the red and NIR region, which is significant for applications in bioimaging and sensors. The ability of these compounds to form D-π-A-π-D dyes makes them versatile for various optoelectronic applications (Polishchuk et al., 2018).

Luminophores Derived from Fluorinated Biphenyls

Fluorinated biphenyls synthesis involves compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for the development of materials that exhibit strong luminescence. These materials' spectral properties are a focus of research due to their potential in creating efficient light-emitting devices (Olkhovik et al., 2008).

Optoelectronic Properties of Diarylethene Derivatives

The study of unsymmetrical diarylethene compounds, related to 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, highlights the significant effect of fluorine atoms on photochromism, fluorescence, and electrochemical properties. These findings are crucial for designing materials with tailored optoelectronic characteristics, indicating the versatile applications of such fluorinated compounds in technology (Liu et al., 2009).

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRAEPCGZMMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378864 |

Source

|

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

CAS RN |

216393-57-6 |

Source

|

| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.